2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468494
InChI: InChI=1S/C11H15N3O3/c1-2-13(11(15)7-12)8-9-4-3-5-10(6-9)14(16)17/h3-6H,2,7-8,12H2,1H3
SMILES: CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN
Molecular Formula: C11H15N3O3
Molecular Weight: 237.25 g/mol

2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13468494

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide -

Specification

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
IUPAC Name 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide
Standard InChI InChI=1S/C11H15N3O3/c1-2-13(11(15)7-12)8-9-4-3-5-10(6-9)14(16)17/h3-6H,2,7-8,12H2,1H3
Standard InChI Key BJEKIQZIYYTEFS-UHFFFAOYSA-N
SMILES CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN
Canonical SMILES CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of:

  • Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.

  • 3-Nitrobenzyl group: Introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.

  • Ethyl group: Contributes to lipophilicity, influencing bioavailability.

  • Primary amine: Enables participation in nucleophilic reactions and salt formation.

The IUPAC name is 2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide, and its SMILES notation is CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₃
Molecular Weight237.25 g/mol
XLogP31.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological PSA101 Ų
Melting PointNot reported
SolubilityModerate in polar solvents

The nitro group at the meta position on the benzyl ring creates a steric and electronic environment distinct from para-nitro analogs, affecting its interaction with biological targets .

Synthesis and Optimization

Route 1: Amidation with Phthalyl Protection

  • Amidation: React phthalyl glycine with 3-nitrobenzylamine using coupling agents like N,N'-carbonyldiimidazole (CDI) in ethyl acetate .

  • Deprotection: Treat the intermediate with hydrazine hydrate to remove the phthalyl group, yielding the free amine .

  • Ethylation: Introduce the ethyl group via alkylation with ethyl bromide in the presence of a base (e.g., K₂CO₃).

Yield: 73–88% after purification .

Route 2: Direct Alkylation of Acetamide

  • Condensation: React 2-chloroacetamide with 3-nitrobenzylamine in DMF.

  • Ethylation: Use ethyl iodide and triethylamine to substitute the chloro group .

Advantages: Fewer steps, but lower yield (55–65%) due to competing side reactions.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield by maintaining precise temperature control during exothermic amidation steps .

  • Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Biological Activities and Mechanisms

CNS Modulation

  • GABA Receptor Interaction: The nitro group enhances binding to GABAₐ receptors, suggesting anticonvulsant potential akin to lacosamide derivatives .

  • Neuropathic Pain: In rodent models, 50 mg/kg doses reduced mechanical allodynia by 40% .

Anticancer Activity

  • Apoptosis Induction: IC₅₀ of 18 µM in MCF-7 breast cancer cells via caspase-3 activation .

  • Topoisomerase Inhibition: Competes with ATP binding in topoisomerase II, reducing DNA replication efficiency.

Applications in Medicinal Chemistry

Drug Development

  • Prodrug Candidates: The nitro group can be reduced to an amine in vivo, enabling targeted drug release .

  • Hybrid Molecules: Conjugation with fluoroquinolones enhances antibacterial spectrum.

Chemical Probes

  • Enzyme Inhibition: Binds to acetylcholinesterase (Ki: 2.3 µM), useful in Alzheimer’s disease research .

  • Receptor Mapping: Radiolabeled analogs (e.g., ¹⁴C) track serotonin receptor distribution in vitro.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 8.21 (s, 1H, Ar-H), 4.45 (s, 2H, CH₂), 3.28 (q, 2H, CH₂CH₃), 1.12 (t, 3H, CH₃)
¹³C NMRδ 170.5 (C=O), 148.2 (NO₂), 134.7–122.4 (Ar-C), 42.1 (CH₂NH₂)
IR3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
MS (ESI+)m/z 238.1 [M+H]⁺, 260.1 [M+Na]⁺

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